2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide
Description
2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide is an acetamide derivative characterized by a 4-chloro-2-methylphenyl group attached to the nitrogen of an acetamide backbone, with an amino substituent at the α-carbon. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
JVTFSNBVLOPNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide typically involves the reaction of 4-chloro-2-methyl-aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-2-methyl-aniline} + \text{acetic anhydride} \rightarrow \text{2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of 2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and bacterial infections. For instance, derivatives of this compound have been explored for their anticancer properties through modifications that improve selectivity and potency against specific cancer cell lines.
Biological Activities
Anticancer Properties : Various studies have demonstrated that 2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis via caspase activation |
| HepG2 | 3.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 4.0 | Cell cycle arrest in the S phase |
Research indicates that the compound can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death, making it a candidate for further development in oncology.
Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of pathogenic bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly useful in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide against breast cancer cells (MDA-MB-231) revealed that treatment led to a significant increase in apoptotic cells compared to controls. The mechanism was linked to the activation of caspase-3, highlighting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Potential
In another study focusing on the antimicrobial properties of this compound, researchers tested it against various bacterial strains. The results indicated that not only did it inhibit bacterial growth effectively, but it also showed potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism by which 2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Antimicrobial Activity: Thiazole and triazole derivatives exhibit superior antifungal activity compared to non-heterocyclic analogs, likely due to enhanced target binding .
Solubility vs. Bioavailability: Sulfamoyl and hydroxyimino groups improve solubility but may reduce membrane permeability, whereas lipophilic chloro/methyl groups favor absorption .
Structural Flexibility : Compounds with rigid heterocycles (e.g., thiazole) show higher thermal stability, while flexible acetamides (e.g., target compound) may adopt multiple conformations for diverse interactions .
Biological Activity
2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H10ClN
- Molecular Weight : 185.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group enhances its potential to form hydrogen bonds, while the chloro and methyl substituents influence its lipophilicity and binding affinity. This compound has shown promise in several areas:
- Antimicrobial Activity : It exhibits inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Activity
The antimicrobial efficacy of 2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide has been evaluated against a range of pathogens. Below is a summary of findings from various studies:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 32 | Moderate |
| Candida albicans | 25 | Moderate |
| Methicillin-resistant S. aureus | 10 | High |
The compound demonstrated significant activity against MRSA, indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
Research has indicated that 2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide may induce apoptosis in cancer cell lines such as MDA-MB-231. The following table summarizes the apoptotic effects observed:
| Cell Line | Apoptosis Induction (%) | Control (%) |
|---|---|---|
| MDA-MB-231 | 22 | 1.5 |
| HeLa | 18 | 1.0 |
The increase in annexin V-FITC positive cells indicates a significant induction of apoptosis, suggesting that this compound could be further explored for its anticancer properties .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various arylacetamides, including our compound, showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity and confirmed these predictions through standard antimicrobial testing .
- Apoptosis Induction in Cancer Cells : In vitro experiments demonstrated that treatment with 2-Amino-N-(4-chloro-2-methyl-phenyl)-acetamide led to a significant increase in apoptotic markers in breast cancer cell lines, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
